Diazan

Beschreibung

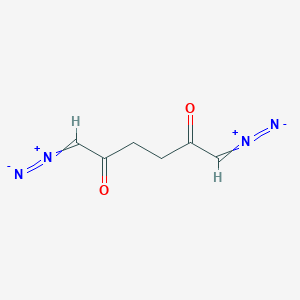

Structure

3D Structure

Eigenschaften

CAS-Nummer |

19690-35-8 |

|---|---|

Molekularformel |

C6H6N4O2 |

Molekulargewicht |

166.14 g/mol |

IUPAC-Name |

1,6-didiazohexane-2,5-dione |

InChI |

InChI=1S/C6H6N4O2/c7-9-3-5(11)1-2-6(12)4-10-8/h3-4H,1-2H2 |

InChI-Schlüssel |

YRDXWCJQMHHUTN-GLIMQPGKSA-N |

SMILES |

C(CC(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |

Isomerische SMILES |

C(/C(=C/[N+]#N)/[O-])C/C(=C/[N+]#N)/[O-] |

Kanonische SMILES |

C(CC(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |

Andere CAS-Nummern |

19690-35-8 |

Synonyme |

diazan diazane |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis and Characterization of Novel Diazan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel diazan derivatives, a class of nitrogen-containing heterocyclic compounds with significant potential in medicinal chemistry and drug development. This document details the fundamental synthetic methodologies, advanced characterization techniques, and explores the modulation of key signaling pathways by these compounds.

Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives often involves a foundational two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with a suitable substrate. This approach allows for the introduction of a wide variety of functional groups, leading to a diverse library of novel compounds.

General Experimental Protocol: Synthesis of a Novel Diazo Compound

This protocol outlines the synthesis of a representative diazo compound from a primary aromatic amine.

Step 1: Diazotization of a Primary Aromatic Amine [1][2][3][4][5][6][7][8]

-

Preparation of the Amine Salt: Dissolve the primary aromatic amine (1.0 eq) in a suitable aqueous acid (e.g., 2.5 M HCl) in a beaker. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Preparation of Nitrous Acid Solution: In a separate beaker, dissolve sodium nitrite (B80452) (1.1 eq) in cold deionized water.

-

Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the chilled amine salt solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[3][4][7]

-

Confirmation of Reaction Completion: After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes. The presence of excess nitrous acid can be tested using starch-iodide paper (a blue-black color indicates excess nitrous acid).[6]

Step 2: Azo Coupling Reaction [1][2][5]

-

Preparation of the Coupling Agent: Dissolve the coupling agent (e.g., a phenol (B47542) or another aromatic amine, 1.0 eq) in a suitable solvent. For phenols, an alkaline solution (e.g., aqueous NaOH) is typically used to form the more reactive phenoxide ion. For aromatic amines, a weakly acidic solution is used.

-

Coupling: Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling agent with vigorous stirring. The coupling reaction is often rapid, and the formation of the azo dye is indicated by a color change.

-

Isolation and Purification: The resulting azo compound often precipitates out of the solution. Collect the solid product by filtration, wash it with cold water, and then purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9][10]

Synthesis of a Specific this compound Derivative: Diazepam

Diazepam, a well-known 1,4-benzodiazepine, serves as a classic example of this compound derivative synthesis.

Experimental Protocol: Synthesis of Diazepam from 2-Amino-5-chlorobenzophenone (B30270) [11]

-

N-Acylation: To a solution of 2-amino-5-chlorobenzophenone (1.0 eq) in a suitable solvent like toluene (B28343) or acetonitrile, add chloroacetyl chloride (1.1 eq) dropwise at 0-5 °C. The reaction is typically stirred for several hours at room temperature.

-

Cyclization: The intermediate is then reacted with an ammonia (B1221849) source, such as an ammonium (B1175870) hydroxide/ammonium bromide solution, to facilitate the intramolecular cyclization, forming the seven-membered diazepine (B8756704) ring of diazepam. This step is often carried out at an elevated temperature.

-

Purification: The crude diazepam is then purified by recrystallization to yield the final product.

Characterization of Novel this compound Derivatives

The structural elucidation and purity assessment of newly synthesized this compound derivatives are crucial steps. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the synthesized molecules. Key vibrational bands to look for in this compound derivatives include N-H stretching, C=N stretching, and N=N stretching for azo compounds.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.[12]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through the analysis of fragmentation patterns.[13][14][15][16][17]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compounds and for their purification.[9][10][18][19][20]

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and characterization of various novel this compound derivatives.

Table 1: Synthesis and Physicochemical Properties of Novel Pyrimidine (B1678525) Derivatives [12][21][22][23][24]

| Compound ID | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) |

| PYR-1 | 4-amino-6-hydroxy-2-mercaptopyrimidine, substituted chalcone | Glacial acetic acid, reflux | 65 | 278-280 |

| PYR-2 | Ethyl(2Z)-2-(ethoxymethylidine)-3-oxobutanoate, S-methyl isothiouronium hemisulfate, substituted amines | Multistep synthesis | 50-70 | 180-220 |

| PYR-3 | o-aminonitrile, phosogen iminiumchloride | Multistep synthesis | 45-60 | >300 |

Table 2: Spectroscopic Data for Novel Pyrimidine Derivatives [12][21][22][23][24]

| Compound ID | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |

| PYR-1 | 3.82 (s, 3H), 7.01 (d, 2H), 7.05 (s, 2H), 7.60 (s, 2H), 7.88 (d, 2H), 8.65 (s, 2H) | 39.4, 118.8, 123.1, 146.9, 156.5, 161.3, 164.1, 165.9 | 3463, 3379, 3280, 3134 (N-H), 1503 (N=N) | [M+H]+ corresponding to the calculated mass |

| PYR-2 | Varies with substituent | Varies with substituent | Characteristic peaks for C=O, C=N, C-N | [M+H]+ corresponding to the calculated mass |

| PYR-3 | 3.10-3.27 (s, N-CH3) | Varies with structure | 3415-3419 (O-H) | [M+H]+ corresponding to the calculated mass |

Biological Activity and Signaling Pathways

Many novel this compound derivatives exhibit significant biological activities, often through the modulation of specific intracellular signaling pathways.

Modulation of the CXCR4 Signaling Pathway

Certain thiadiazine derivatives have been shown to act as positive allosteric modulators of the C-X-C chemokine receptor type 4 (CXCR4).[25][26][27][28][29] CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CXCL12 (SDF-1), activates multiple downstream signaling cascades involved in cell trafficking, inflammation, and tissue regeneration.

Enzyme Inhibition

Various this compound derivatives have been investigated for their enzyme inhibitory potential. For instance, certain pyrimidine derivatives have shown inhibitory activity against mushroom tyrosinase.[23] Diazepam has been reported to inhibit cyclic nucleotide phosphodiesterase type 4 (PDE4) and affect the activity of adenylyl cyclase.[30][31]

Conclusion

The synthesis and characterization of novel this compound derivatives represent a vibrant and promising area of research in medicinal chemistry. The versatility of their synthesis allows for the creation of large and diverse compound libraries. Through detailed characterization and biological evaluation, these compounds can be identified as potent modulators of key biological pathways and as promising candidates for the development of new therapeutic agents. This guide provides a foundational framework for researchers and professionals to explore this exciting class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 8. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Controlling molecular fragmentation of diazodiarylmethanes using low energy electrons from 17 to 70 eV [inis.iaea.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. High-throughput mass spectrometry: the mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 20. welch-us.com [welch-us.com]

- 21. researchgate.net [researchgate.net]

- 22. jchr.org [jchr.org]

- 23. Evaluation of novel pyrimidine derivatives as a new class of mushroom tyrosinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. commerce.bio-rad.com [commerce.bio-rad.com]

- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 27. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 28. researchgate.net [researchgate.net]

- 29. abeomics.com [abeomics.com]

- 30. Diazepam inhibits forskolin-stimulated adenylyl cyclase activity in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Functional and biochemical evidence for diazepam as a cyclic nucleotide phosphodiesterase type 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Diazan Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazan compounds, a diverse class of molecules characterized by the presence of a nitrogen-nitrogen (N-N) single, double, or triple bond, are of significant interest in medicinal chemistry, materials science, and industrial applications. Their derivatives, including diazepines and azo compounds, exhibit a wide range of biological activities and unique photophysical properties. Understanding the spectroscopic characteristics of these compounds is paramount for their identification, structural elucidation, and the development of novel applications. This technical guide provides a comprehensive overview of the key spectroscopic properties of this compound compounds, focusing on UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and visual representations of relevant mechanisms and workflows are included to facilitate practical application in a research and development setting.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for characterizing the electronic transitions within this compound compounds, particularly those containing conjugated systems such as azo dyes and benzodiazepines. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.

Spectroscopic Data

The UV-Vis absorption characteristics of this compound compounds are highly dependent on their specific structure, substituent groups, and the solvent used for analysis.

| Compound Class | Chromophore | Typical λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |

| Azo Compounds (trans) | -N=N- (π-π) | 310 - 360 | High (e.g., 24,000 for Azopyridine in DCM) | The intense π-π transition is characteristic of the trans isomer.[1] |

| -N=N- (n-π) | 430 - 460 | Low (e.g., 460 for Azopyridine in DCM) | This transition is formally forbidden and thus has a much lower intensity.[1] | |

| Azo Compounds (cis) | -N=N- (n-π) | 430 - 460 | Higher than trans n-π | The n-π transition becomes more allowed in the less symmetric cis isomer. |

| -N=N- (π-π) | ~280 | Lower than trans π-π | The π-π* band is typically blue-shifted and less intense in the cis isomer. | |

| Benzodiazepines | Benzene and Diazepine (B8756704) rings | 230 - 320 | Variable | Diazepam, for instance, shows absorption maxima around 230 nm and 310 nm.[2] The exact position and intensity are influenced by substituents and solvent. Some benzodiazepines exhibit three absorption bands.[3] |

| Diazenes (aqueous) | N=N | 355 | 24 | The UV spectrum of aqueous diazene (B1210634) (N₂H₂) shows an absorption maximum at 355 nm. |

Experimental Protocol: UV-Vis Spectroscopy of a this compound Compound

Objective: To obtain the UV-Vis absorption spectrum of a this compound compound and determine its λmax and molar absorptivity.

Materials:

-

This compound compound of interest

-

Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or water)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the wavelength range of interest.

-

Stock Solution Preparation: Accurately weigh a small amount of the this compound compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a series of working solutions with concentrations that will give an absorbance reading between 0.1 and 1.0. A typical concentration for UV-Vis analysis is in the range of 1 x 10⁻⁵ M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument.

-

Sample Measurement: Rinse the cuvette with a small amount of the working solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), calculate the molar absorptivity at each λmax.

Fluorescence Spectroscopy

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. While many simple this compound compounds are non-fluorescent due to efficient non-radiative decay pathways, certain derivatives, particularly some azo dyes and benzodiazepine (B76468) derivatives, exhibit fluorescence. Photoswitchable azo compounds are of particular interest as their fluorescence can often be modulated by light.

Spectroscopic Data

The fluorescence properties, including the excitation and emission wavelengths and quantum yield, are highly sensitive to the molecular structure and environment.

| Compound Class | Excitation λmax (nm) | Emission λmax (nm) | Solvent |

| Azo Dyes | 450 - 550 | 500 - 650 | Ethanol, DMSO, etc. |

| Benzodiazepine Derivatives | 290 - 360 | 350 - 450 | Varies |

Note: The excitation and emission wavelengths can vary significantly based on the specific dye and solvent used.[4][5][6][7]

Experimental Protocol: Fluorescence Spectroscopy of an Azo Dye

Objective: To measure the fluorescence emission spectrum of an azo dye.

Materials:

-

Azo dye sample

-

Spectroscopic grade solvent

-

Volumetric flasks and pipettes

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare a dilute solution of the azo dye in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λmax determined from the UV-Vis spectrum. Set the emission wavelength range to be scanned (e.g., from the excitation wavelength +10 nm to 800 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent and record a blank scan to identify any background fluorescence from the solvent or impurities.

-

Sample Measurement: Place the sample cuvette in the fluorometer and record the emission spectrum.

-

Data Analysis: Identify the wavelength of maximum fluorescence emission. The difference between the excitation and emission maxima is the Stokes shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound compounds, providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Spectroscopic Data

Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS).

¹H NMR:

| Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

| Aliphatic C-H | 0.8 - 2.5 | Protons on carbons adjacent to the this compound group may be shifted downfield. |

| Aromatic C-H | 6.5 - 8.5 | The chemical shifts of aromatic protons are influenced by the substituents on the rings.[8][9][10] |

| N-H | Variable (often broad) | The chemical shift is highly dependent on the solvent, concentration, and temperature. Can be observed in a wide range. |

| Aldehyde R-CHO | 9.0 - 10.0 | |

| Carboxylic Acid R-COOH | > 9.5 (broad) |

¹³C NMR:

| Functional Group | Typical Chemical Shift (δ, ppm) |

| Aliphatic C | 10 - 60 |

| Aromatic C | 110 - 160 |

| C=O (Amide in Benzodiazepines) | 160 - 180 |

| C=N (in Diazepines) | 150 - 170 |

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a ¹H NMR spectrum for structural analysis of a this compound compound.

Materials:

-

This compound compound (5-25 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube and cap

-

Pipette and filter

Procedure:

-

Sample Preparation: Dissolve 5-25 mg of the purified this compound compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. The solution should be clear and free of any solid particles.

-

Filtering: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.

-

NMR Tube: The final solution height in the NMR tube should be around 4-5 cm. Cap the tube securely.

-

Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Shimming: The instrument will automatically or manually be "shimmed" to optimize the homogeneity of the magnetic field.

-

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay) and acquire the spectrum.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (like TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Spectroscopic Data

Characteristic IR absorption bands are reported in wavenumbers (cm⁻¹).

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium, often broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to strong |

| C=O (Amide) | Stretch | 1630 - 1690 | Strong |

| C=N | Stretch | 1600 - 1670 | Medium to strong |

| N=N (Azo) | Stretch | 1400 - 1630 | Weak to medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium, multiple bands |

| C-N | Stretch | 1000 - 1350 | Medium |

| C-Cl | Stretch | 600 - 800 | Strong |

Note: For benzodiazepines, a strong C=O stretch is typically observed around 1690 cm⁻¹, and a C=N stretch is seen near 1610 cm⁻¹.[11] The N=N stretch in azo compounds can sometimes be weak or difficult to assign definitively.[12]

Experimental Protocol: FTIR-ATR Spectroscopy

Objective: To obtain an IR spectrum of a solid this compound compound.

Materials:

-

Solid this compound compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Spectroscopic Data

The fragmentation of this compound compounds in the mass spectrometer is highly dependent on their structure and the ionization method used.

| Compound Class | Key Fragmentation Pathways |

| Benzodiazepines | Loss of CO, Cl, and fragmentation of the diazepine ring are common. For example, Diazepam (m/z 284) can show a prominent fragment at m/z 193.[13] |

| Azo Compounds | Cleavage of the C-N bonds adjacent to the azo group, as well as fragmentation of the aromatic rings. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of a this compound compound.

Materials:

-

This compound compound

-

High-purity solvent (e.g., methanol, acetonitrile)

-

LC-MS system

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (typically in the low µg/mL to ng/mL range).

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

-

Ionization: In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ for positive mode or [M-H]⁻ for negative mode) to determine the molecular weight of the compound.

Signaling Pathways and Molecular Mechanisms

Benzodiazepine Action on the GABA-A Receptor

Benzodiazepines, a prominent class of diazepine derivatives, exert their therapeutic effects (anxiolytic, sedative, anticonvulsant) by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[14][15][16] GABA is the primary inhibitory neurotransmitter in the brain.[14] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron.[17][18] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[19]

Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.[19] They bind to a specific site on the receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[20] This binding event does not open the channel directly but enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound.[16] This leads to an increased flow of chloride ions and a more potent inhibitory signal.[14] Prolonged exposure to benzodiazepines can lead to a downregulation of GABA-A receptors, which is thought to contribute to the development of tolerance.[21]

References

- 1. A cautionary tale of basic azo photoswitching in dichloromethane finally explained - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Fluorochrome Data Tables [evidentscientific.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. abcam.com [abcam.com]

- 7. Fluorescent Dye Wavelength Index [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Fourier transform-Raman and infrared vibrational study of delorazepam, fludiazepam, flurazepam, and tetrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rjpbcs.com [rjpbcs.com]

- 13. researchgate.net [researchgate.net]

- 14. benzoinfo.com [benzoinfo.com]

- 15. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Mechanism of Action of the Benzodiazepines - Neurotorium [neurotorium.org]

- 17. mdpi.com [mdpi.com]

- 18. ClinPGx [clinpgx.org]

- 19. Diazepam - Wikipedia [en.wikipedia.org]

- 20. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Diazepam-Induced Down-Regulation of the GABAA receptor α1 Subunit, as mediated by the activation of L-Type Voltage-Gated calcium Channel/Ca2+/Protein kinase a signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Diazan Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazan (N₂H₂), also known as diimide or diazene, is the simplest inorganic azo compound and exists in different isomeric forms, primarily cis-(Z) and trans-(E) isomers. The relative stability of these isomers, the energy barriers to their interconversion, and their decomposition pathways are of fundamental importance in various chemical contexts, including organic synthesis, materials science, and potentially in biological systems. Understanding the thermodynamics and kinetics of this compound is crucial for harnessing its reactivity and for predicting its behavior in different environments.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the stability of this compound isomers. It details the computational methodologies, summarizes key quantitative data from high-level theoretical studies, and visualizes the critical reaction pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the computational chemistry of nitrogen-containing compounds.

Isomers of this compound

Computational studies have consistently identified three main isomers of this compound: (E)-diazan, (Z)-diazan, and isothis compound (H₂NN). The relative stability of these isomers has been a subject of numerous theoretical investigations.

Relative Energies of this compound Isomers

The (E)-isomer is the most stable form of this compound. The (Z)-isomer is less stable, and isothis compound is the least stable of the three. High-level quantum chemical calculations have provided precise energy differences between these isomers.

| Isomer | Point Group | Relative Energy (kcal/mol) | Computational Level | Reference |

| (E)-diazan | C₂ₕ | 0.00 | G2MP2 | [1] |

| (Z)-diazan | C₂ᵥ | 5.0 | G2MP2 | [1] |

| Isothis compound | C₂ᵥ | 24.2 | G2MP2 | [1] |

Note: Relative energies are calculated with respect to the most stable (E)-diazan isomer.

Isomerization of this compound

The interconversion between the (E) and (Z) isomers of this compound is a key process that dictates its reactivity in various chemical reactions. Two primary mechanisms have been proposed for this isomerization: an in-plane inversion and an out-of-plane torsion.[2]

Isomerization Pathways and Activation Energies

Quantum chemical calculations have been instrumental in mapping the potential energy surface for the cis-trans isomerization and identifying the transition states for both the inversion and torsional pathways. The activation energies for these pathways are similar, leading to a competition between the two mechanisms.[2]

| Isomerization Pathway | Transition State Point Group | Activation Energy (kcal/mol) | Computational Level | Reference |

| (Z)-diazan → (E)-diazan | C₂ | 44.6 | G2MP2 | [1] |

| Isothis compound → (E)-diazan | Cₛ | 45.2 | G2MP2 | [1] |

dot

Caption: Energy profile for the isomerization of (Z)-diazan and Isothis compound to (E)-diazan.

Decomposition of this compound

The decomposition of this compound can proceed through various channels, leading to the formation of molecular nitrogen, hydrogen, and ammonia. The study of these pathways is often linked to the decomposition of hydrazine, where this compound is a key intermediate.[3]

Potential Decomposition Pathways

Computational studies have explored several potential decomposition pathways, including unimolecular and bimolecular reactions. One proposed pathway involves the disproportionation of two this compound molecules. Another involves the decomposition of a single this compound molecule into nitrogen and hydrogen.

dot

Caption: A simplified unimolecular decomposition pathway of (Z)-diazan.

Computational Methodologies

A variety of quantum chemical methods have been employed to study the stability of this compound. The choice of method and basis set is crucial for obtaining accurate and reliable results.

Ab Initio and Density Functional Theory (DFT) Methods

High-level ab initio methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), and composite methods like the Gaussian-n theories (e.g., G2, G3), are often used to obtain highly accurate energies.[1][4] For the exploration of potential energy surfaces and geometry optimizations, methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) are commonly used.[5]

Basis Sets

The selection of the basis set is also critical. Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVQZ) are frequently used in these calculations.[5]

dot

Caption: A general computational workflow for assessing the stability of this compound isomers.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various computational studies on this compound.

Table 1: Optimized Geometries of this compound Isomers

| Isomer | Parameter | Value (Å or °) | Computational Level |

| (E)-diazan | r(N=N) | 1.252 | Experimental |

| r(N-H) | 1.028 | Experimental | |

| a(HNN) | 106.85 | Experimental | |

| (Z)-diazan | r(N=N) | 1.249 | CCSD/cc-pVTZ |

| r(N-H) | 1.040 | CCSD/cc-pVTZ | |

| a(HNN) | 111.9 | CCSD/cc-pVTZ | |

| Isothis compound | r(N=N) | 1.253 | CCSD/cc-pVTZ |

| r(N-H) | 1.025 | CCSD/cc-pVTZ | |

| a(HNH) | 114.6 | CCSD/cc-pVTZ |

Note: Experimental data for (E)-diazan is provided for comparison. Computational data for (Z)-diazan and Isothis compound are from high-level calculations.[6]

Table 2: Calculated Vibrational Frequencies (cm⁻¹)

| Isomer | Mode | Description | Frequency (cm⁻¹) | Computational Level |

| (E)-diazan | ν₁ | N-H stretch (sym) | 3128 | CCSD/cc-pVTZ |

| ν₂ | N-N-H bend (sym) | 1583 | CCSD/cc-pVTZ | |

| ν₃ | N=N stretch | 1529 | CCSD/cc-pVTZ | |

| ν₄ | Torsion | 1289 | CCSD/cc-pVTZ | |

| ν₅ | N-H stretch (asym) | 3119 | CCSD/cc-pVTZ | |

| ν₆ | N-N-H bend (asym) | 1317 | CCSD/cc-pVTZ | |

| (Z)-diazan | ν₁ | N-H stretch (sym) | 3125 | CCSD/cc-pVTZ |

| ν₂ | N=N stretch | 1552 | CCSD/cc-pVTZ | |

| ν₃ | N-N-H bend (sym) | 1344 | CCSD/cc-pVTZ | |

| ν₄ | Torsion | 1030 | CCSD/cc-pVTZ | |

| ν₅ | N-H stretch (asym) | 3158 | CCSD/cc-pVTZ | |

| ν₆ | N-N-H bend (asym) | 1293 | CCSD/cc-pVTZ |

Note: Vibrational frequencies are unscaled. The values are from CCSD/cc-pVTZ calculations.[6]

Experimental Protocols and Validation

While this guide focuses on computational methods, it is crucial to validate theoretical predictions with experimental data whenever possible.

Spectroscopic Techniques

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the different isomers of this compound through their characteristic vibrational frequencies.[6] Gas-phase electron diffraction can provide information about the molecular geometry of the more stable isomers.

Thermochemical Measurements

Experimental determination of the enthalpy of formation of this compound isomers can be challenging due to their reactivity. However, these values are essential for benchmarking the accuracy of computational methods. The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for many compounds, which can be a valuable resource.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for understanding the stability, isomerization, and decomposition of this compound. High-level ab initio and DFT methods, when combined with appropriate basis sets, can yield accurate predictions of relative energies, activation barriers, and molecular properties. This in-depth technical guide has summarized the key findings from computational studies on this compound, presenting quantitative data in a structured format and visualizing the important reaction pathways. The methodologies and data presented herein are intended to aid researchers and scientists in their exploration of the chemical behavior of this compound and related nitrogen-containing compounds, with applications ranging from fundamental chemistry to drug development.

References

"diazo compound resonance structures and reactivity"

An In-depth Technical Guide to Diazo Compound Resonance, Structure, and Reactivity

For researchers, scientists, and drug development professionals, diazo compounds represent a versatile and powerful class of reagents in organic synthesis. Their unique electronic structure, characterized by a set of key resonance contributors, imparts a diverse range of reactivity, enabling them to participate in cycloadditions, serve as carbene precursors, and act as nucleophiles. This guide provides a detailed examination of the core principles governing diazo compounds, supported by quantitative data, experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding.

Resonance and Electronic Structure

The reactivity of diazo compounds is a direct consequence of their electronic structure, which is best described as a resonance hybrid of several contributing forms. The most significant resonance structures for a generic diazo compound, R₂CN₂, illustrate the delocalization of charge and the distribution of electron density across the C-N-N framework.

The primary resonance contributors reveal a separation of charge, with a nucleophilic carbon atom and an electrophilic terminal nitrogen atom. This inherent ambivalence is central to their synthetic utility. The linear arrangement of the C-N-N atoms is a result of the sp-hybridized central nitrogen atom, which is a key feature of the dominant resonance structures.

Caption: Major resonance structures of a diazo compound.

Quantitative Structural and Spectroscopic Data

The unique bonding in diazo compounds is reflected in their structural parameters and spectroscopic signatures. The bond lengths and infrared (IR) stretching frequencies provide quantitative insight into the electronic nature of the diazo group. The N-N stretching frequency is particularly characteristic, appearing in a region of the IR spectrum that is relatively free of other absorptions.

| Compound | C-N Bond Length (Å) | N-N Bond Length (Å) | N-N IR Stretch (cm⁻¹) | Reference |

| Diazomethane (CH₂N₂) | 1.32 | 1.13 | ~2090 | |

| Ethyl Diazoacetate (N₂CHCO₂Et) | 1.31 | 1.12 | ~2110 | |

| Dimethyl Diazomalonate (N₂C(CO₂Me)₂) | 1.34 | 1.12 | ~2140 |

Reactivity and Synthetic Applications

The dual nucleophilic and electrophilic character of diazo compounds, along with their ability to extrude dinitrogen gas (N₂), makes them precursors to a wide array of reactive intermediates and participants in various transformations.

Diazo Compounds as 1,3-Dipoles: [3+2] Cycloadditions

Diazo compounds are classic 1,3-dipoles and readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like pyrazolines and pyrazoles. This reaction is a powerful tool for constructing complex molecular frameworks. The reaction is typically concerted and stereospecific.

Caption: Generalized workflow for a [3+2] cycloaddition reaction.

Generation of Carbenes

Perhaps the most well-known reactivity of diazo compounds is their role as carbene precursors. Upon thermolysis or photolysis, diazo compounds readily extrude molecular nitrogen, a thermodynamically favorable process, to generate highly reactive carbene intermediates. These carbenes can then undergo a variety of subsequent reactions.

-

Cyclopropanation: Reaction with alkenes to form cyclopropanes.

-

C-H Insertion: Insertion into carbon-hydrogen bonds.

-

Wolff Rearrangement: In the case of α-diazoketones, rearrangement to form a ketene.

Caption: Carbene generation from a diazo compound and its subsequent reaction pathways.

Experimental Protocols

The following provides a representative, generalized protocol for a common reaction involving a diazo compound.

Protocol: [3+2] Cycloaddition of Ethyl Diazoacetate with an Alkene

This protocol outlines the general steps for the reaction between ethyl diazoacetate (a common, relatively stable diazo compound) and a generic electron-deficient alkene.

Objective: To synthesize a pyrazoline derivative via a 1,3-dipolar cycloaddition.

Materials:

| Reagent/Material | Purpose | Typical Amount |

| Ethyl Diazoacetate (EDA) | 1,3-Dipole | 1.0 eq |

| Alkene (e.g., Dimethyl maleate) | Dipolarophile | 1.0-1.2 eq |

| Toluene | Solvent | 5-10 mL / mmol of EDA |

| Anhydrous Sodium Sulfate | Drying Agent | As needed |

| Silica (B1680970) Gel | Stationary Phase (Chromatography) | As needed |

| Hexanes/Ethyl Acetate | Mobile Phase (Chromatography) | As needed |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0-1.2 eq) and the solvent (e.g., toluene).

-

Addition of Diazo Compound: While stirring the solution, add ethyl diazoacetate (1.0 eq) dropwise at room temperature. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood. Use appropriate personal protective equipment.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (ethyl diazoacetate) is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane). Purify the product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired pyrazoline product.

-

Characterization: Characterize the purified product by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry, to confirm its structure and purity.

A Technical Guide to the Photochemical Decomposition Pathways of Diazo Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photochemical decomposition pathways of diazo compounds, providing a foundational understanding for researchers, scientists, and professionals in drug development. The photolysis of diazo compounds offers a powerful and versatile method for the generation of highly reactive carbene intermediates, which can subsequently undergo a variety of synthetically useful transformations. This document outlines the primary reaction pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visualizations of the core processes.

Core Concepts: The Photochemical Activation of Diazo Compounds

Upon absorption of light, typically in the UV or visible region, diazo compounds undergo decomposition with the extrusion of molecular nitrogen to generate a carbene intermediate. The spin state of the resulting carbene, either a singlet or a triplet, dictates its subsequent reactivity.

-

Singlet Carbene: In a singlet carbene, the two non-bonding electrons are spin-paired in a single sp²-hybridized orbital, leaving a vacant p-orbital. Singlet carbenes are electrophilic and typically undergo concerted reactions.

-

Triplet Carbene: In a triplet carbene, the two non-bonding electrons are in different orbitals with parallel spins. Triplet carbenes behave as diradicals and often participate in stepwise radical-like reactions.

The formation of either a singlet or triplet carbene can be influenced by the structure of the diazo compound and the reaction conditions, including the use of photosensitizers. Direct photolysis often leads to the formation of a singlet carbene, which can then undergo intersystem crossing (ISC) to the more stable triplet state. Alternatively, photosensitizers can be used to promote the formation of the triplet carbene directly.

Figure 1: General photochemical decomposition pathways of diazo compounds.

Major Photochemical Decomposition Pathways

The carbene intermediates generated from the photolysis of diazo compounds can participate in several key transformations, which are fundamental in organic synthesis.

Wolff Rearrangement

One of the most important reactions of α-diazocarbonyl compounds is the Wolff rearrangement. Photolysis of an α-diazoketone leads to the formation of a ketene (B1206846) intermediate through a 1,2-rearrangement, with concomitant loss of nitrogen.[1] This ketene can then be trapped by various nucleophiles to generate carboxylic acid derivatives.[2] For instance, in the presence of water, a carboxylic acid is formed, while alcohols yield esters, and amines produce amides. Recent studies have shown that the Wolff rearrangement of α-diazoketones can proceed with a quantum yield approaching 100% under blue LED irradiation, indicating a highly efficient and selective process.[3][4]

Figure 2: The Wolff rearrangement pathway.

Cyclopropanation

Carbenes generated from diazo compounds readily react with alkenes to form cyclopropanes. This [2+1] cycloaddition is a powerful tool for the synthesis of three-membered rings. The stereospecificity of the reaction is often dependent on the spin state of the carbene. Singlet carbenes typically react in a concerted and stereospecific manner, while triplet carbenes react in a stepwise, non-stereospecific fashion. Photochemical methods, particularly with visible light, have emerged as a mild and efficient way to achieve cyclopropanation without the need for transition metal catalysts.[2]

C-H and X-H Insertion Reactions

Carbenes can insert into carbon-hydrogen (C-H) and heteroatom-hydrogen (X-H, where X = O, N, S, etc.) bonds. These reactions are of great synthetic utility for the formation of new C-C and C-X bonds. Intramolecular C-H insertion reactions are particularly useful for the construction of cyclic systems. The selectivity of C-H insertion can be influenced by electronic and steric factors. Photochemical C-H insertion offers a metal-free alternative to traditional transition-metal-catalyzed methods.[5]

Quantitative Data

Table 1: Photochemical Cyclopropanation of Styrene (B11656) with Various Aryldiazoacetates [6]

| Entry | Aryldiazoacetate (R) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Phenyl | Cyclopropane | 94 | >20:1 |

| 2 | 4-Methylphenyl | Cyclopropane | 85 | 15:1 |

| 3 | 4-Methoxyphenyl | Cyclopropane | 88 | 10:1 |

| 4 | 4-Chlorophenyl | Cyclopropane | 91 | >20:1 |

| 5 | 2-Naphthyl | Cyclopropane | 87 | >20:1 |

Reaction Conditions: Aryldiazoacetate (1.0 equiv), styrene (5.0 equiv), blue LEDs (460-490 nm), room temperature.

Table 2: Photochemical O-H and N-H Insertion Reactions with Ethyl 2-Phenyl-2-diazoacetate [6]

| Entry | Substrate | Product Type | Product | Yield (%) |

| 1 | Acetic Acid | O-H Insertion | Ester | 99 |

| 2 | Phenol | O-H Insertion | Ether | 85 |

| 3 | Aniline | N-H Insertion | Amine | 90 |

| 4 | Pyrrolidine | N-H Insertion | Amine | 60 |

| 5 | Indole | N-H Insertion | N-Alkylated Indole | 81 |

Reaction Conditions: Ethyl 2-phenyl-2-diazoacetate (1.0 equiv), substrate (1.2-2.0 equiv), blue LEDs (460-490 nm), room temperature.

Table 3: Photochemical Intramolecular C-H Insertion of Aryldiazoacetates [6]

| Entry | Aryldiazoacetate | Product | Yield (%) |

| 1 | tert-Butyl 2-phenyl-2-diazoacetate | 5-membered lactone | 91 |

| 2 | Isopropyl 2-phenyl-2-diazoacetate | 4-membered lactone | 57 |

Reaction Conditions: Aryldiazoacetate, blue LEDs (460-490 nm), room temperature.

Experimental Protocols

General Protocol for Photochemical Reactions of Aryldiazoacetates

This protocol is a generalized procedure based on the work of Jurberg and Davies (2018).[6]

Materials:

-

Aryldiazoacetate (e.g., ethyl 2-phenyl-2-diazoacetate)

-

Substrate (e.g., styrene, carboxylic acid, amine, or alkane)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Photoreactor equipped with blue LEDs (e.g., 460-490 nm)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a suitable reaction vessel (e.g., a borosilicate glass vial), dissolve the aryldiazoacetate (1.0 equiv) in the chosen anhydrous solvent.

-

Add the substrate (typically 1.2 to 10 equivalents, depending on the reaction).

-

Place the reaction vessel in the photoreactor and ensure efficient stirring.

-

Irradiate the reaction mixture with blue LEDs at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired product.

Figure 3: General experimental workflow for photochemical reactions.

Protocol for Determination of Photochemical Quantum Yield

The quantum yield (Φ) of a photochemical reaction is the number of moles of a stated reactant disappearing, or the number of moles of a stated product produced, for each einstein of monochromatic light absorbed. A detailed protocol for determining the quantum yield involves chemical actinometry.

Materials:

-

Diazo compound of interest

-

Chemical actinometer (e.g., potassium ferrioxalate)

-

Monochromatic light source (e.g., laser or lamp with a monochromator)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Standard laboratory glassware

Procedure:

-

Actinometry (Determination of Photon Flux):

-

Prepare a solution of the chemical actinometer of known concentration.

-

Fill a quartz cuvette with the actinometer solution and place it in the light path of the monochromatic source.

-

Irradiate the solution for a specific, measured amount of time.

-

Measure the change in absorbance of the actinometer solution at the appropriate wavelength using a UV-Vis spectrophotometer.

-

Calculate the number of moles of the photoproduct formed using its known molar absorptivity.

-

Using the known quantum yield of the actinometer, calculate the photon flux (einsteins per unit time) of the light source.

-

-

Sample Photolysis:

-

Prepare a solution of the diazo compound of a concentration that will absorb a significant fraction of the incident light at the chosen wavelength.

-

Fill an identical quartz cuvette with the diazo compound solution.

-

Irradiate the sample solution for a measured amount of time using the same light source and geometry as for the actinometry.

-

Determine the change in the concentration of the diazo compound or the formation of a specific product using a suitable analytical method (e.g., UV-Vis spectrophotometry, GC, HPLC).

-

-

Quantum Yield Calculation:

-

Calculate the number of moles of the diazo compound that decomposed or the product that formed.

-

Calculate the number of einsteins of light absorbed by the sample solution during the irradiation time.

-

The quantum yield is the ratio of the moles of reactant consumed (or product formed) to the einsteins of light absorbed.

-

Figure 4: Logical workflow for quantum yield determination.

Conclusion

The photochemical decomposition of diazo compounds provides a rich and diverse platform for synthetic organic chemistry. By understanding the fundamental pathways of carbene generation and their subsequent reactions, researchers can leverage photochemistry to construct complex molecular architectures under mild and often metal-free conditions. This guide serves as a foundational resource for professionals in the field, offering insights into the mechanisms, quantitative aspects, and practical execution of these powerful transformations. Further exploration into the nuances of solvent effects, substituent effects, and the development of novel photosensitizers will undoubtedly continue to expand the synthetic utility of diazo photochemistry.

References

- 1. Lightening diazo compounds: Singlet or triplet carbene? - American Chemical Society [acs.digitellinc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Resurgence of Diazo Compounds: A Technical Guide to Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Diazo compounds, once relegated to the niche corners of organic chemistry due to safety concerns, are experiencing a renaissance. Their unique reactivity as precursors to versatile carbene and carbenoid intermediates has established them as powerful reagents in the modern synthetic chemist's toolkit. This guide provides an in-depth review of the pivotal role of diazo compounds in contemporary organic synthesis, with a focus on their application in constructing complex molecular architectures relevant to the pharmaceutical and life sciences industries.

Core Reactivities and Applications

The utility of diazo compounds stems from their ability to undergo dinitrogen extrusion upon treatment with transition metals, light, or heat, generating highly reactive carbene intermediates. This reactivity is harnessed in a variety of powerful transformations, including cycloadditions, C-H functionalization, and asymmetric synthesis.

Cycloaddition Reactions

Diazo compounds are excellent 1,3-dipoles for [3+2] cycloaddition reactions with a variety of dipolarophiles, providing efficient access to five-membered heterocyclic rings.[1][2] This transformation is particularly valuable for the synthesis of pyrazolines and pyrazoles, which are common motifs in medicinally active compounds.[1] The regioselectivity of the reaction is influenced by both steric and electronic factors of the diazo compound and the dipolarophile.[2]

Table 1: Representative 1,3-Dipolar Cycloadditions of Diazo Compounds

| Diazo Compound | Dipolarophile | Product | Yield (%) | Reference |

| Diazomethane (B1218177) | trans-Diethyl glutaconate | 1-Pyrazoline derivative | - | [1] |

| Diazo(phenyl)methane | Alkene | Pyrazole (after oxidation) | - | [1] |

Transition-Metal Catalyzed C-H Functionalization

The direct functionalization of otherwise inert C-H bonds is a paramount goal in organic synthesis. Diazo compounds, in concert with transition metal catalysts (e.g., Rh, Pd, Cu, Fe), have emerged as a powerful platform for achieving this transformation.[3][4] The in situ-generated metal carbene can insert into C-H bonds, forming new C-C bonds with high levels of chemo- and regioselectivity. This strategy has been successfully applied to the functionalization of alkanes, arenes, and heterocycles.[3]

Figure 1: General workflow for transition-metal catalyzed C-H functionalization.

Asymmetric Synthesis

The development of chiral catalysts has enabled highly enantioselective transformations using diazo compounds. Key applications include asymmetric cyclopropanation and aziridination, which provide access to valuable chiral building blocks.

Asymmetric Cyclopropanation: Chiral rhodium and copper catalysts are particularly effective in mediating the enantioselective cyclopropanation of alkenes with diazoacetates.[5][6] These reactions often proceed with high diastereoselectivity and enantioselectivity, making them highly valuable for the synthesis of complex molecules.[5][7]

Asymmetric Aziridination: The reaction of imines with diazo compounds in the presence of a chiral catalyst provides a direct route to chiral aziridines.[8] Chiral Brønsted acids and Lewis acid complexes have been shown to be effective catalysts for this transformation, affording trisubstituted aziridines with excellent diastereo- and enantioselectivities.[8][9]

Table 2: Enantioselective Cyclopropanation and Aziridination

| Reaction | Diazo Compound | Substrate | Catalyst | Yield (%) | dr | ee (%) | Reference |

| Cyclopropanation | Methyl p-tolyldiazoacetate | Ethyl acrylate | Rh₂(S-DOSP)₄ | 59 | >97:3 | 77 | [6] |

| Cyclopropanation | Ethyl diazoacetate | Styrene | Engineered Myoglobin | 69-92 | - | >99 | [7] |

| Aziridination | Ethyl diazoacetate | N-Boc imine | VANOL-derived borate | 94 | - | 97 | [8] |

| Aziridination | α-Diazo-N-acyloxazolidinone | N-Boc imine | VANOL-derived borate | - | - | high | [8] |

Synthesis of Diazo Compounds

A significant advancement in the field has been the development of safer and more reliable methods for the synthesis of diazo compounds. While diazomethane itself remains a hazardous reagent, a variety of stabilized and substituted diazo compounds can be prepared with greater ease and safety.

From Hydrazones: The Bamford-Stevens Reaction

The Bamford-Stevens reaction is a classical and widely used method for the preparation of diazo compounds from tosylhydrazones derived from aldehydes and ketones.[10][11][12] Treatment of the tosylhydrazone with a strong base leads to the formation of the corresponding diazo compound.[10]

Figure 2: Synthesis of diazo compounds via the Bamford-Stevens reaction.

Dehydrogenation of Hydrazones

An alternative to the Bamford-Stevens reaction is the direct dehydrogenation of hydrazones. This can be achieved using various oxidizing agents, including "activated" dimethyl sulfoxide (B87167) (DMSO), providing a metal-free route to diazo compounds.[13][14]

Experimental Protocols

Protocol 1: Synthesis of a Diazo Compound via the Bamford-Stevens Reaction (General Procedure)

Caution: Diazo compounds are potentially toxic and explosive. All manipulations should be performed in a well-ventilated fume hood behind a safety shield.

-

Formation of the Tosylhydrazone: To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., methanol (B129727) or ethanol), add p-toluenesulfonylhydrazide (1.0-1.1 equiv). The mixture is typically stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The tosylhydrazone often precipitates from the reaction mixture and can be collected by filtration.[1]

-

Generation of the Diazo Compound: The dried tosylhydrazone is dissolved or suspended in an appropriate aprotic solvent (e.g., THF, CH₂Cl₂). The solution is cooled to 0 °C, and a strong base (e.g., sodium methoxide, 1.1-1.2 equiv) is added portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The progress of the reaction can be monitored by the evolution of nitrogen gas (if the diazo compound is unstable and decomposes) or by TLC analysis. The resulting solution of the diazo compound is often used directly in the subsequent reaction without isolation.[10][12]

Protocol 2: Rhodium-Catalyzed Cyclopropanation of an Alkene with Ethyl Diazoacetate (General Procedure)

-

To a solution of the alkene (1.0 equiv) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), is added a solution of ethyl diazoacetate (EDA) (1.1-1.5 equiv) in the same solvent via a syringe pump over several hours. The slow addition of the diazo compound is crucial to maintain a low concentration and minimize side reactions.

-

The reaction is stirred at room temperature until completion (monitored by TLC or GC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclopropane.[15]

Conclusion

The chemistry of diazo compounds has matured into a sophisticated and powerful area of organic synthesis. The development of new catalytic systems and safer synthetic protocols has expanded their applicability, enabling the construction of complex and stereochemically rich molecules. For researchers in drug development and related fields, a thorough understanding of the reactivity and handling of diazo compounds is essential for leveraging their full synthetic potential. As the field continues to evolve, we can anticipate even more innovative applications of these remarkable reagents in the synthesis of molecules that will shape the future of medicine and materials science.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sas.rochester.edu [sas.rochester.edu]

- 8. scispace.com [scispace.com]

- 9. US6258960B1 - Catalytic asymmetric synthesis of chiral aziridines - Google Patents [patents.google.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. Bamford-Stevens Reaction [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Diazo compound synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]

An In-depth Technical Guide on the Coordination Chemistry of Diazan-Based Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of coordination chemistry has witnessed significant advancements driven by the design and synthesis of novel ligands. Among these, diazan-based ligands, characterized by the presence of one or more nitrogen-nitrogen single, double, or triple bonds within their backbone, have garnered substantial interest. These ligands, encompassing classes such as azo compounds, diazepines, and diazadiene derivatives, are versatile building blocks for constructing metal complexes with diverse structural motifs and functionalities.[1] Their ability to coordinate with a wide array of metal ions through nitrogen donor atoms leads to the formation of stable complexes with unique electronic, magnetic, and photochemical properties.[1][2]

This versatility makes them highly valuable in various scientific domains, including catalysis, materials science, and particularly, medicinal chemistry.[3][4] The coordination of this compound-based ligands to metal centers can profoundly influence the therapeutic properties of the parent organic molecule, often enhancing its biological activity.[5] This guide provides a comprehensive overview of the core principles of this compound-based ligand coordination chemistry, detailing their synthesis, structural characterization, quantitative properties, and applications, with a special focus on their relevance to drug development.

Synthesis and Coordination

Ligand Synthesis

The synthesis of this compound-based ligands typically involves well-established organic reactions. A prominent method for creating azo ligands is through diazotization, where a primary aromatic amine is treated with a source of nitrous acid (e.g., NaNO₂ in HCl) at low temperatures to form a diazonium salt. This intermediate is then reacted with a coupling agent, such as an activated aromatic compound (e.g., a phenol (B47542) or another aniline (B41778) derivative), to form the characteristic -N=N- azo linkage.[6][7]

For ligands based on heterocyclic scaffolds like benzodiazepines, multi-step synthetic pathways are often employed, which may involve condensation reactions and palladium-catalyzed cross-coupling reactions to construct the core diazepine (B8756704) ring system.[8][9]

Complex Formation

The formation of metal complexes is generally achieved by reacting the this compound-based ligand with a suitable metal salt in an appropriate solvent.[2] The ligand, dissolved in a solvent like ethanol (B145695), is added to a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals).[6] The reaction mixture is often stirred at room temperature or refluxed to ensure completion.[10][11] The resulting metal complex, which may precipitate out of the solution, can then be isolated by filtration, washed, and dried. The stoichiometry of the complex (metal-to-ligand ratio) can often be controlled by adjusting the molar ratios of the reactants.

Structural Characterization

The elucidation of the structure and bonding in this compound-based metal complexes relies on a combination of spectroscopic and analytical techniques.

-

FT-IR Spectroscopy: Infrared spectroscopy is crucial for identifying the coordination mode of the ligand. A shift in the vibrational frequency of key functional groups upon complexation provides direct evidence of metal-ligand bond formation. For instance, in azo-based complexes, a shift in the ν(N=N) stretching frequency indicates the involvement of the azo nitrogen in coordination.[6] Similarly, for ligands containing azomethine (-C=N) groups, a shift in the ν(C=N) band to a lower frequency is indicative of coordination through the azomethine nitrogen. The appearance of new bands in the far-infrared region (typically 400-600 cm⁻¹) can be attributed to the formation of metal-nitrogen (ν(M-N)) bonds.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and confirming its purity. While complexes with paramagnetic metal centers can lead to broadened signals, NMR can still provide valuable structural information for diamagnetic complexes (e.g., with Zn(II), Cd(II)). Changes in the chemical shifts of protons or carbons near the coordination sites can further confirm the ligand's binding mode.[6][12]

-

UV-Visible Spectroscopy: The electronic spectra of these complexes provide insights into their geometry and the nature of electronic transitions. The spectra typically show bands corresponding to intra-ligand (π → π*) and metal-to-ligand charge transfer (MLCT) transitions.[12][13] The position and intensity of d-d transition bands can help in assigning the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar).[13][14]

-

Mass Spectrometry: This technique is used to determine the molecular weight of the ligand and its complexes, confirming the proposed stoichiometry.[12][13]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, offering precise data on bond lengths, bond angles, and the overall coordination geometry of the metal center.[13][15]

Quantitative Data Summary

The stability and structural parameters of coordination complexes are critical for understanding their behavior and potential applications. The following tables summarize key quantitative data for representative this compound-based metal complexes.

Table 1: FT-IR Spectral Data (cm⁻¹) for a Representative Azo-Ligand and its Complexes

| Compound | ν(N-H) of NH₂ | ν(C=N) | ν(N=N) | ν(M-N) |

| Ligand (L) | 3444, 3369 | 1608 | 1411 | - |

| [Cu(L)Cl₂] | 3411, 3325 | 1589 | 1392 | 515 |

| [Zn(L)Cl₂] | 3405, 3310 | 1591 | 1388 | 480 |

| [Cd(L)Cl₂] | 3408, 3315 | 1590 | 1390 | 475 |

| Data derived from studies on azo ligands derived from aniline derivatives, indicating coordination via azomethine and azo nitrogens.[6] |

Table 2: Electronic Spectral Data and Magnetic Moments

| Complex | λ_max (nm) | Electronic Transitions | Geometry |

| [Co(L)₂Cl₂] | 520, 680 | ⁴T₁g(F)→⁴A₂g(F), ⁴T₁g(F)→⁴T₁g(P) | Octahedral |

| [Ni(L)₂Cl₂] | 480, 650, 950 | ³A₂g(F)→³T₁g(P), ³A₂g(F)→³T₁g(F), ³A₂g(F)→³T₂g(F) | Octahedral |

| [Cu(L)₂Cl₂] | 550, 720 | ²Eg → ²T₂g | Distorted Octahedral |

| Data is representative for complexes with hydrazone and other this compound-based ligands. The specific λ_max values vary depending on the ligand and metal.[13] |

Table 3: Stability Constants

The stability constant (or formation constant) of a complex is a measure of the strength of the interaction between the metal ion and the ligand in solution.[16][17] Higher values indicate greater stability. The determination of these constants is crucial for applications in medicine and environmental science.[18][19]

| Metal Ion | Ligand Type | Log K₁ | Log K₂ | Method |

| Cu(II) | Azo-Schiff Base | 10.5 | 8.2 | Potentiometric |

| Ni(II) | Azo-Schiff Base | 8.9 | 6.5 | Potentiometric |

| Zn(II) | Diazepam | 5.4 | - | Spectrophotometric |

| Co(II) | Diazepam | 5.1 | - | Spectrophotometric |

| Note: These values are illustrative and highly dependent on the specific ligand structure, solvent, temperature, and ionic strength.[17][20] |

Applications in Drug Development

The unique properties of this compound-based metal complexes make them promising candidates for therapeutic and diagnostic applications.[21][22] The process of ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, is often employed to develop these compounds.[23][24]

-

Antimicrobial Agents: Many this compound-based complexes have shown significant activity against various strains of bacteria and fungi.[6][7] Chelation can enhance the lipophilicity of the compound, facilitating its transport across microbial cell membranes.

-

Anticancer Agents: Metal complexes, most famously cisplatin, are a cornerstone of cancer chemotherapy.[21] this compound-based complexes of metals like platinum, palladium, copper, and zinc are being explored as potential anticancer drugs.[8][12] Their mechanism of action can involve binding to DNA, disrupting cell division, or inhibiting key enzymes like carbonic anhydrase.[21][25]

-

Anti-inflammatory Agents: Coordination complexes containing nonsteroidal anti-inflammatory drugs (NSAIDs) as ligands can exhibit enhanced therapeutic efficacy and reduced side effects compared to the parent drug.[5]

-

Catalysis: In drug synthesis, metal complexes are vital catalysts. Palladium complexes with diazafluorene ligands, for instance, are effective in aerobic oxidation reactions, which are important transformations in the synthesis of complex pharmaceutical molecules.[15] Chiral copper(II) salen complexes (a type of this compound ligand) have been used as catalysts in asymmetric alkylation reactions to produce chiral amino acids, which are fundamental building blocks for many drugs.[26]

Visualizations: Workflows and Relationships

Diagram 1: General Experimental Workflow

Caption: Workflow for synthesis and evaluation of this compound-based metal complexes.

Diagram 2: Logic of Metallodrug Design

Caption: Key relationships in the design of this compound-based metallodrugs.

Experimental Protocols

Protocol for Synthesis of a Diazo Ligand

This protocol is a generalized procedure based on the synthesis of 2,2'-((methylenebis(4,1-phenylene))bis(diazene-2,1-diyl))bis(4-bromoaniline).[6][7]

-

Diazotization: Dissolve 4,4'-methylenedianiline (B154101) (1.3 mmol) in a solution of distilled water (10 mL) and concentrated HCl (2 mL). Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1 mmol in 10 mL distilled water) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure the complete formation of the bis-diazonium salt.

-

Coupling Reaction: In a separate beaker, dissolve the coupling agent, 4-bromoaniline, in a suitable solvent.

-

Slowly add the cold bis-diazonium salt solution to the coupling agent solution with vigorous stirring. Maintain the temperature at 0-5 °C and adjust the pH as needed with a buffer solution to facilitate the coupling reaction.

-

Continue stirring the reaction mixture in the ice bath for 2-3 hours.

-

Isolation: Collect the resulting colored precipitate by vacuum filtration.

-

Purification: Wash the product thoroughly with cold distilled water to remove any unreacted salts. Recrystallize the crude product from a suitable solvent, such as absolute ethanol, to obtain the pure azo ligand.

-

Dry the purified ligand in a vacuum oven at 60 °C. Characterize using melting point, FT-IR, and NMR spectroscopy.[7]

Protocol for Synthesis of a Metal(II) Complex

This protocol is a generalized procedure for complexing a this compound ligand (L) with a divalent metal ion (M²⁺).[6][7]

-

Ligand Solution: Dissolve the synthesized this compound ligand (0.01 mol) in 50 mL of absolute ethanol. Gentle heating may be required to ensure complete dissolution.

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂, ZnCl₂, CdCl₂) (0.005 mol) in 20 mL of a suitable buffer solution or ethanol.

-

Complexation: Add the metal salt solution dropwise to the ligand solution with constant shaking or stirring at room temperature (25 °C).

-

A color change or the formation of a precipitate is typically observed, indicating complex formation.

-

Stir the mixture for 15-30 minutes and then let it stand for 24 hours to ensure complete precipitation.

-

Isolation and Purification: Filter the precipitated complex, wash it with ethanol and distilled water to remove any unreacted starting materials.

-

Dry the final product in an oven at 60 °C.

-

Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm its structure and composition.

Conclusion and Future Outlook

The coordination chemistry of this compound-based ligands is a rich and expanding field of research. The synthetic accessibility of these ligands and their ability to form stable and structurally diverse complexes with a wide range of metal ions positions them as highly attractive candidates for development in medicinal chemistry and catalysis. The enhancement of biological activity upon complexation is a particularly compelling feature, opening new avenues for designing novel metallodrugs for cancer, inflammation, and infectious diseases.[5][8]

Future research will likely focus on the rational design of ligands to achieve greater selectivity for specific biological targets, thereby improving therapeutic efficacy while minimizing toxicity. The exploration of their catalytic potential in green and sustainable chemical synthesis is also a promising direction. As analytical techniques continue to advance, a deeper understanding of the mechanisms of action for these complexes will undoubtedly fuel further innovation in the development of next-generation therapeutics and catalysts.

References

- 1. researchgate.net [researchgate.net]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. researchgate.net [researchgate.net]

- 4. ukessays.com [ukessays.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline and Antimicrobial Studies [jmchemsci.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]

- 12. Synthesis, characterization, computational and dyeing behavior of Cu(II) and Zn(II) metal complexes derived from azo-Schiff bases containing phenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Structurally Diverse Diazafluorene-Ligated Palladium(II) Complexes and their Implications for Aerobic Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. iupac.org [iupac.org]

- 19. airo.co.in [airo.co.in]

- 20. global.oup.com [global.oup.com]

- 21. Medicinal Applications of Coordination Complexes - GeeksforGeeks [geeksforgeeks.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Ligand-based Drug Discovery | Jubilant Biosys [jubilantbiosys.com]

- 24. Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]